molecular formula C19H23N5OS B2929303 2-(1-Amino-4-phenylimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide CAS No. 1147479-14-8

2-(1-Amino-4-phenylimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2929303
CAS No.: 1147479-14-8
M. Wt: 369.49
InChI Key: XQOZFZAETPVGQH-UHFFFAOYSA-N
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Description

The compound “2-(1-Amino-4-phenylimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfanyl group, a propanamide group, and a cyanocyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are typically used to establish the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in aromatic substitution reactions, while the amide group could be involved in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds often focuses on the synthesis of heterocyclic compounds incorporating sulfonamide moieties, which are of interest due to their biological activities. For example, studies have detailed the synthesis of azoles incorporating sulfonamide groups, demonstrating methods to access a variety of substitution patterns on the 2-aminoimidazole core, a valuable pharmacophore (Giles et al., 2009; Farag et al., 2012). These methodologies enable the efficient construction of compounds with potential anticonvulsant, antimicrobial, and antitumor properties.

Antimicrobial and Antitumor Applications

Compounds structurally similar to the one have been evaluated for their antimicrobial and antitumor activities. Novel heterocyclic compounds bearing sulfonamide moieties have shown promising results against various bacterial strains (Azab et al., 2013). Furthermore, derivatives of 2-aminoimidazoles and related structures have been identified as potent antiprotozoal agents against pathogens like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica (Pérez‐Villanueva et al., 2013).

Photochemical and Environmental Studies

Additionally, the photochemical properties of sulfonamide-based compounds, like sulfamethoxazole, have been investigated, revealing insights into their photodegradation processes and environmental impacts (Zhou & Moore, 1994). These studies are crucial for understanding the environmental fate of such compounds, especially those used as pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it’s intended to be a drug, it would also be important to investigate its pharmacological effects and potential side effects .

Properties

IUPAC Name

2-(1-amino-4-phenylimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-14(17(25)23-19(13-20)10-6-3-7-11-19)26-18-22-16(12-24(18)21)15-8-4-2-5-9-15/h2,4-5,8-9,12,14H,3,6-7,10-11,21H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOZFZAETPVGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=CN2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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